![molecular formula C17H26N2O4S B512977 1-{4-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-one CAS No. 940989-60-6](/img/structure/B512977.png)

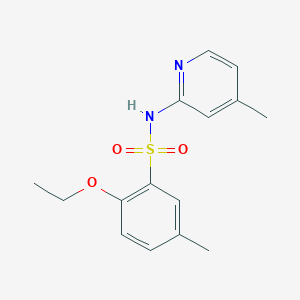

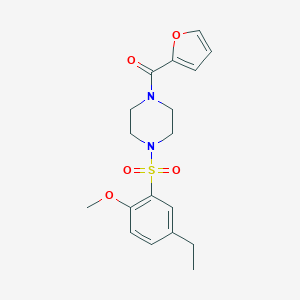

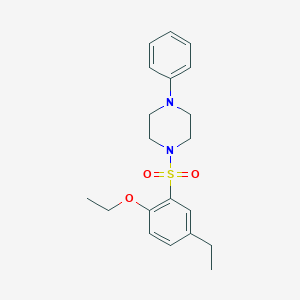

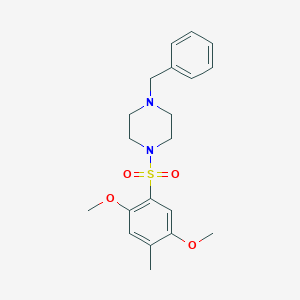

1-{4-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

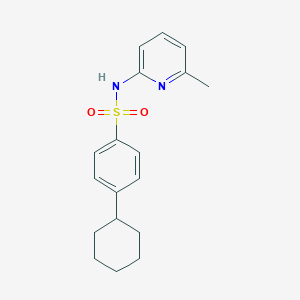

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the piperazine ring and the benzenesulfonyl group .Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. For example, the methoxy group might be susceptible to reactions with strong acids, while the piperazine ring might participate in reactions with electrophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and methoxy groups might increase its solubility in polar solvents .Mécanisme D'action

Target of Action:

Pralsetinib primarily targets the RET (c-RET) protein. RET (rearranged during transfection) is a receptor tyrosine kinase involved in cell growth, differentiation, and survival. In particular, RET plays a crucial role in neural crest development and thyroid gland function. Aberrant activation of RET due to mutations or rearrangements can lead to oncogenic signaling, making it an attractive target for cancer therapy .

Mode of Action:

Pralsetinib acts as a selective RET inhibitor . It binds to the ATP-binding site of the RET kinase domain, preventing ATP from binding. This inhibits RET autophosphorylation and downstream signaling pathways. By blocking RET activation, Pralsetinib disrupts cell proliferation and survival signals, ultimately suppressing tumor growth .

Biochemical Pathways:

The affected pathways include the MAPK/ERK (mitogen-activated protein kinase/extracellular signal-regulated kinase) and PI3K/AKT (phosphoinositide 3-kinase/protein kinase B) pathways. These pathways regulate cell proliferation, survival, and differentiation. Pralsetinib’s inhibition of RET disrupts these cascades, leading to decreased tumor cell viability .

Result of Action:

Pralsetinib’s action results in:

Safety and Hazards

Propriétés

IUPAC Name |

1-[4-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylpiperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4S/c1-12(2)15-11-17(16(23-5)10-13(15)3)24(21,22)19-8-6-18(7-9-19)14(4)20/h10-12H,6-9H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCZSJJYYHXYJGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2CCN(CC2)C(=O)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

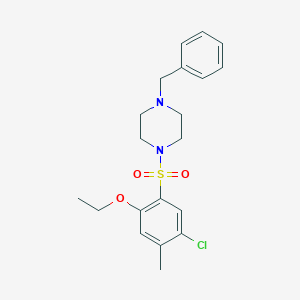

![1-Benzyl-4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B512895.png)

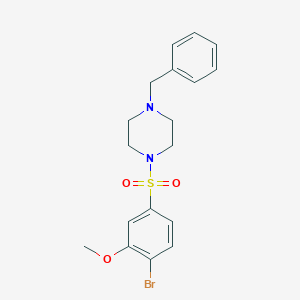

![1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B512906.png)

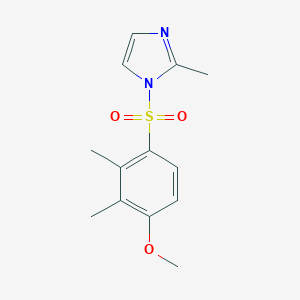

![1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B512910.png)

![2-methyl-1-[(2,3,4,5-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B512916.png)

![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B512925.png)

![1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B512926.png)